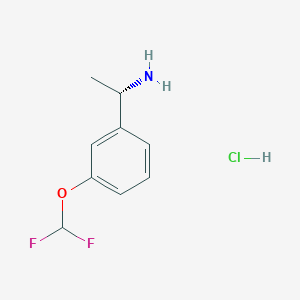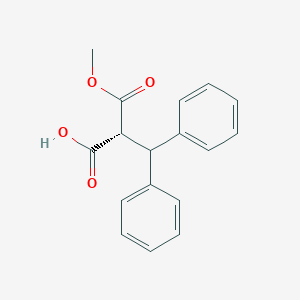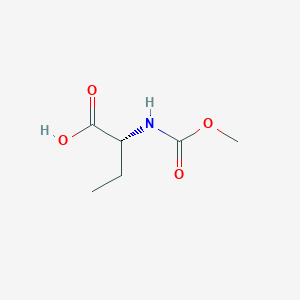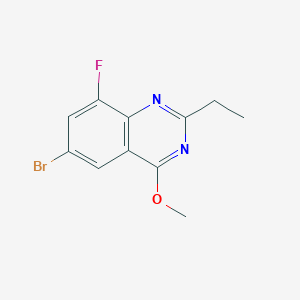
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide typically involves the reaction of pyrrolidine derivatives with appropriate acylating agents. One common method is the reaction of N,N-dimethylacetamide with 3-(hydroxymethyl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetamide moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidin-2-one: A lactam derivative with diverse biological activities.
N,N-Dimethylacetamide: A solvent and reagent used in organic synthesis.
Uniqueness
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide is unique due to the presence of both a hydroxymethyl group and an acetamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)9(13)6-11-4-3-8(5-11)7-12/h8,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
PXESSNYWFWJLEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CN1CCC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)

![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)



![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)


